5-(2-Chloroacetyl)-2-hydroxybenzaldehyde
Description
5-(2-Chloroacetyl)-2-hydroxybenzaldehyde is a halogenated aromatic aldehyde characterized by a hydroxy group at position 2, a chloroacetyl substituent at position 5, and a formyl group at position 2 on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and metal-coordinating Schiff bases . Its reactive aldehyde and chloroacetyl groups enable participation in condensation, cyclization, and nucleophilic substitution reactions.
Properties
IUPAC Name |
5-(2-chloroacetyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,5,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRMZXYUHOTEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564428 | |
| Record name | 5-(Chloroacetyl)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115787-51-4 | |
| Record name | 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115787-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloroacetyl)-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via electrophilic substitution at the para position of the phenolic hydroxyl group. Key parameters include:
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Catalyst : Anhydrous AlCl₃ (10:1 molar ratio relative to salicylaldehyde).
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Solvent : Dry dichloromethane (DCM) to stabilize the acylium ion intermediate.
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Temperature : Reflux conditions (40–45°C) to ensure complete activation of chloroacetyl chloride.
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Catalyst Activation : AlCl₃ (133 g, 1 mol) is dissolved in dry DCM (200 mL) under nitrogen.
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Chloroacetyl Chloride Addition : Chloroacetyl chloride (55.5 g) is added dropwise over 30 minutes.
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Salicylaldehyde Introduction : Salicylaldehyde (12.2 g, 0.1 mol) in DCM is added, and the mixture is refluxed until completion (monitored by TLC).
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Work-Up : The reaction is quenched with ice-water, extracted with ethyl acetate, and washed with brine.
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Purification : Recrystallization from hexane/ethyl acetate yields pure product (75% yield).
Table 1: Key Reaction Parameters and Outcomes
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (10 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Reflux (40–45°C) |
| Reaction Time | 2–4 hours |
| Yield | 75% |
| Purity (HPLC) | >98% |
Alternative Methods and Comparative Analysis
Bromoacetyl Analogue Adaptation
A patent detailing the synthesis of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde provides insights into adapting similar methodologies for chloro derivatives:
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Reagent Substitution : Bromoacetyl bromide is replaced with chloroacetyl chloride.
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Solvent System : Glacial acetic acid instead of DCM, though this increases side reactions (e.g., diacetylation).
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Yield Comparison : The bromo analogue achieves 99.4% yield under optimized conditions, highlighting the need for further chloro-specific optimizations.
Table 2: Bromo vs. Chloro Synthesis Comparison
Optimization Strategies for Enhanced Yield
Catalyst Loading and Solvent Effects
Reducing AlCl₃ stoichiometry from 10:1 to 3:1 decreases yield to 50%, underscoring the necessity of excess catalyst for effective acylium ion formation. Polar aprotic solvents (e.g., DCM) outperform ethers (e.g., THF) due to better stabilization of ionic intermediates.
Temperature and Reaction Time
Lower temperatures (0–5°C) minimize side reactions but prolong reaction times (6–8 hours). A balance is achieved at 40°C, ensuring completion within 2–4 hours without significant decomposition.
Work-Up and Purification
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Quenching : Rapid ice-water quenching prevents over-acylation.
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Recrystallization : Hexane/ethyl acetate (3:1) achieves >98% purity, whereas column chromatography introduces silica gel contaminants.
Industrial Scalability Considerations
Continuous Flow Synthesis
Lab-scale batch processes face challenges in heat management and catalyst recovery. Transitioning to continuous flow systems could enhance:
Cost Analysis
| Component | Cost per Kilogram (USD) |
|---|---|
| Salicylaldehyde | $120 |
| Chloroacetyl chloride | $200 |
| AlCl₃ | $50 |
| Total (per kg product) | $370 |
Chemical Reactions Analysis
Types of Reactions
5-(Chloroacetyl)-2-hydroxybenzaldehyde: undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioethers, or ethers.
Oxidation: Formation of 5-(Chloroacetyl)-2-hydroxybenzoic acid.
Reduction: Formation of 5-(Chloroacetyl)-2-hydroxybenzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals.
- Therapeutic Potential : Research indicates that derivatives of 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde exhibit potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Case Study : A study demonstrated the synthesis of novel derivatives from this compound that showed promising results in inhibiting specific enzymes linked to inflammatory pathways.
Materials Science
- Polymer Development : The compound can be utilized in creating polymers with specific properties. The presence of the chloroacetyl group facilitates reactions that can modify polymer characteristics.
- Coatings and Composites : It is also explored for use in coatings that require enhanced durability and resistance to environmental factors.
Data Table : Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Elongation at Break | 15% |
| Thermal Stability | Up to 200°C |
Biological Studies
- Enzyme Inhibition Studies : The compound acts as a probe to study biological processes, particularly in enzyme inhibition assays. Its ability to form covalent bonds with nucleophilic residues enhances its utility in biological research.
- Protein-Ligand Interactions : Investigations into how this compound interacts with various proteins have provided insights into its mechanism of action.
Case Study : Research published in a peer-reviewed journal highlighted the use of this compound in studying its effects on specific protein targets involved in cancer progression.
Mechanism of Action
The mechanism of action of 5-(Chloroacetyl)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its reactive functional groups:
Aldehyde Group: Can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function.
Chloroacetyl Group: Can undergo nucleophilic substitution reactions, modifying biomolecules and affecting cellular pathways.
Comparison with Similar Compounds
5-(2-Bromoacetyl)-2-hydroxybenzaldehyde
- Structure : Bromine replaces chlorine in the acetyl group.
- Properties: Higher molecular weight (243.05 g/mol vs.
- Applications : Used as a pharmaceutical intermediate for drugs like vilanterol .
- Synthesis : Prepared via bromoacetylation of 2-hydroxybenzaldehyde; yields ≥99% purity with a melting point of 116–118°C .
| Parameter | 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde | 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde |
|---|---|---|
| Molecular Weight (g/mol) | ~198.59 (estimated) | 243.05 |
| Melting Point (°C) | Not reported | 116–118 |
| Key Applications | Schiff bases, drug intermediates | Vilanterol synthesis |
| Reactivity | Higher electrophilicity | Slower substitution |
Chloromethyl and Hydroxybenzaldehyde Derivatives
5-(Chloromethyl)-2-hydroxybenzaldehyde
- Structure : Chloromethyl (–CH₂Cl) replaces chloroacetyl (–COCH₂Cl).
- Properties : Reduced steric hindrance and lower electron-withdrawing effects compared to the chloroacetyl group.
- Applications : Precursor for metal-coordinating Schiff bases .
- Synthesis : Produced via Friedel-Crafts chloromethylation; unexpected regioisomers (e.g., 3-chloromethyl derivative) highlight synthetic challenges .
Azo-Linked Derivatives
5-((4-Chlorophenyl)diazenyl)-2-hydroxybenzaldehyde
- Structure : Azo (–N=N–) group at position 5 instead of chloroacetyl.
- Properties : Enhanced conjugation for UV-vis absorption; used in dyes and cytotoxicity assays.
- Synthesis : Diazotization of 3-chloro-4-methylaniline followed by coupling with 2-hydroxybenzaldehyde; yields depend on catalysts (e.g., Fe₃O₄@SiO₂@Tannic acid improves efficiency) .
Benzyloxy-Substituted Derivatives
5-(Benzyloxy)-2-hydroxybenzaldehyde
- Structure : Benzyloxy (–OCH₂C₆H₅) substituent at position 3.
- Properties : Improved lipophilicity and stability due to the ether linkage.
- Synthesis : Benzylation of 2,5-dihydroxybenzaldehyde; moderate yields (45–53%) .
Key Research Findings
Reactivity : The chloroacetyl group enhances electrophilicity, making this compound more reactive in nucleophilic acyl substitutions than bromo or chloromethyl analogs .
Biological Activity : Azo derivatives (e.g., 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde) exhibit cytotoxicity in SRB assays, whereas chloroacetyl derivatives are prioritized for targeted drug synthesis .
Synthetic Efficiency : Catalysts like Fe₃O₄@SiO₂@Tannic acid improve yields in azo-linked derivatives (up to 48–53%), while classical Friedel-Crafts methods for chloroacetyl analogs require stringent conditions (0°C, AlCl₃) .
Biological Activity
5-(2-Chloroacetyl)-2-hydroxybenzaldehyde, a compound with the CAS number 115787-51-4, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Formula: C9H8ClO3
Molecular Weight: 200.61 g/mol
Structure: The compound features a chlorinated acetyl group attached to a hydroxybenzaldehyde moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Sigma-2 Receptor Binding: This compound exhibits high affinity for sigma-2 receptors, which are implicated in cell proliferation and apoptosis. Binding to these receptors triggers apoptotic pathways in cancer cells, leading to cell cycle arrest in the G1 phase .
- Enzyme Inhibition: It has been identified as an inhibitor of acetylcholine esterase, which plays a significant role in neurodegenerative diseases. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
Biological Activities
The compound has been investigated for several biological activities:
- Anticancer Activity: In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and DU145 (prostate cancer) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell growth through sigma-2 receptor pathways .
- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . This opens avenues for developing new antimicrobial agents.
Case Studies
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Anticancer Efficacy:
- A study evaluated the effects of this compound on MCF7 cells using the MTT assay. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer properties.
- In vivo studies using xenograft models demonstrated tumor regression upon administration of this compound, confirming its potential as an effective anticancer agent.
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Neuroprotective Effects:
- Research has indicated that the inhibition of acetylcholine esterase by this compound may provide neuroprotective effects in models of Alzheimer's disease. The enhancement of acetylcholine levels could lead to improved cognitive function in preclinical models.
Data Tables
Q & A
Q. What are the optimized synthetic routes for 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves a two-step process: (1) Preparation of 2-hydroxy-5-substituted benzaldehyde derivatives (e.g., via diazenylation or acylation) and (2) chloroacetylation. For example, in the synthesis of analogous compounds (e.g., 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde), reaction optimization in dichloromethane (DCM) with K₂CO₃ resulted in quantitative yields due to efficient deprotonation and nucleophilic substitution . Key Parameters :
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| DCM | K₂CO₃ | RT | >95% |
| THF | NaHCO₃ | 60°C | 70% |
| Adapted from optimization data in . |
Q. How can spectroscopic techniques (e.g., IR, NMR) resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Characteristic peaks for the aldehyde (C=O stretch ~1680–1720 cm⁻¹) and chloroacetyl (C=O ~1700 cm⁻¹, C-Cl ~750 cm⁻¹) groups confirm functional groups. Discrepancies in peak positions may indicate tautomerism or hydrogen bonding .
- NMR : H NMR reveals aldehyde proton (δ ~10.2 ppm) and aromatic protons (δ 6.8–8.0 ppm). C NMR distinguishes carbonyl carbons (aldehyde: ~190 ppm; chloroacetyl: ~170 ppm). Contradictions in splitting patterns may arise from rotational isomerism or impurities .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Light/Temperature : Store in amber vials at 2–8°C to prevent photooxidation of the aldehyde group.
- Moisture : Anhydrous conditions are critical; hydrolysis of the chloroacetyl group can generate acetic acid derivatives.
- Reactivity : Avoid contact with strong bases or nucleophiles (e.g., amines), which may displace the chloroacetyl group .
Advanced Research Questions
Q. How can computational modeling address discrepancies in crystallographic data for this compound coordination complexes?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., C-Cl, C=O) with experimental X-ray data to identify steric or electronic distortions. For example, unexpected byproducts like 3-(chloromethyl)-2-hydroxybenzaldehyde (from a synthesis intended to produce the 5-substituted isomer) were resolved via DFT-corrected refinement in SHELXL .
- Software : Use SHELX for refinement and Mercury for visualization. Contradictions in torsion angles (>5° deviation) may suggest conformational flexibility .
Q. What strategies mitigate byproduct formation during the synthesis of Schiff base derivatives from this compound?
- Methodological Answer :
- Byproduct Source : Competing reactions (e.g., aldol condensation of the aldehyde or hydrolysis of chloroacetyl) can occur.
- Mitigation :
- Use anhydrous solvents (e.g., DMF) and catalytic Fe₃O₄@SiO₂@vanillin to enhance selectivity for Schiff base formation.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) to isolate intermediates before side reactions proceed .
Q. How does the chloroacetyl group influence the biological activity of this compound-derived thiosemicarbazones?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The chloroacetyl group enhances metal-chelation capacity (e.g., binding to Fe³⁺ or Cu²⁺), which is critical for anticancer or antimicrobial activity.
- Experimental Design : Compare IC₅₀ values of derivatives with/without the chloroacetyl group. For example, 5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone showed 3× higher activity against MCF-7 cells than non-chlorinated analogs, attributed to improved membrane permeability .
Data Contradiction Analysis
Q. How to resolve conflicting IR data for this compound in different solvent systems?
- Methodological Answer :
- Hypothesis : Solvent polarity affects hydrogen bonding, altering C=O stretch positions.
- Testing : Record IR in apolar (hexane) vs. polar (DMSO) solvents. In DMSO, the aldehyde C=O peak shifts to ~1705 cm⁻¹ due to hydrogen bonding, while in hexane, it remains at ~1715 cm⁻¹. Contradictions arise if literature values omit solvent specifications .
Q. Why do different synthetic routes yield varying ratios of 5- and 3-substituted isomers?
- Methodological Answer :
- Mechanistic Insight : Electrophilic substitution position depends on directing groups. For example, acetyl groups (-COCH₃) direct electrophiles to the para position, but steric hindrance in bulky precursors (e.g., 5-((4-chlorophenyl)diazenyl) derivatives) may favor meta substitution.
- Validation : Use H-H NOESY NMR to confirm substituent positions. In one study, a 15% meta-isomer byproduct was identified via cross-peaks between chloroacetyl and aromatic protons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
